methyl 3-acetyl-1H-indole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-acetyl-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-4-3-8(5-9(10)11)12(15)16-2/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFSAFFYUCWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Acetyl 1h Indole 5 Carboxylate and Its Analogs
Classical Indole (B1671886) Synthesis Approaches Applicable to 3-Acetyl-Indole-5-Carboxylates
Traditional methods for indole synthesis have been adapted to produce the 3-acetyl-indole-5-carboxylate scaffold. These routes, while sometimes requiring harsh conditions, remain fundamental in heterocyclic chemistry.
Friedel-Crafts Acylation Strategies on Indole Cores
Friedel-Crafts acylation is a direct method for introducing an acetyl group onto a pre-existing indole ring. The high electron density at the C-3 position of the indole nucleus makes it the preferred site for electrophilic substitution.
The direct acylation of methyl 1H-indole-5-carboxylate with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), can yield the desired product. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich indole ring.
One of the challenges in the Friedel-Crafts acylation of N-H indoles is the potential for N-acylation. To circumvent this, the indole nitrogen is often protected with a suitable group, such as a phenylsulfonyl group, prior to acylation. The protecting group can then be removed under basic conditions to afford the N-H indole. For instance, 1-(phenylsulfonyl)indoles can undergo Friedel-Crafts acetylation, followed by base hydrolysis to yield 3-acylindoles in good yields.
A review of synthetic methods for 3-substituted indoles highlights the utility of Friedel-Crafts acetylation of 1-(phenylsulfonyl) indoles with acetic anhydride or acetyl chloride in the presence of aluminum chloride. Subsequent base hydrolysis provides the 3-acylindoles in yields ranging from 79-96%. chemijournal.com
| Substrate | Acylating Agent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(Phenylsulfonyl)indole | Acetic anhydride or Acetyl chloride | AlCl₃ | 3-Acetyl-1-(phenylsulfonyl)indole | Good | chemijournal.com |
| Indole | Acetic anhydride | SnCl₄ | 3-Acetylindole | Not specified | nih.gov |
Nenitzescu Indole Synthesis and its Adaptations for Substituted Indoles
The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence. wikipedia.org The regioselectivity of the initial Michael addition can be influenced by the substituents on both the benzoquinone and the enamine.
Fischer Indole Synthesis Variations for Indole-5-Carboxylate Frameworks
The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone.
To synthesize an indole-5-carboxylate framework, a substituted phenylhydrazine bearing a carboxylate group at the para-position, such as methyl 4-hydrazinobenzoate, would be required. Condensation of this hydrazine (B178648) with a suitable three-carbon ketone, like acetylacetone (B45752) or a derivative thereof, followed by acid-catalyzed cyclization, would lead to the desired indole-5-carboxylate skeleton. The acetyl group at the 3-position would originate from the choice of the keto-component.
The reaction is catalyzed by a variety of Brønsted and Lewis acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. wikipedia.org The choice of acid catalyst can significantly influence the reaction outcome and yield.
| Aryl Hydrazine Component | Carbonyl Component | Expected Product Core |
|---|---|---|
| Methyl 4-hydrazinobenzoate | Acetylacetone or equivalent | Methyl 3-acetyl-1H-indole-5-carboxylate |
Gassman Indole Synthesis Routes for Aryl-Substituted Indoles
The Gassman indole synthesis provides a route to substituted indoles from anilines and a ketone bearing a thioether substituent. wikipedia.org This one-pot reaction involves the formation of a sulfonium (B1226848) salt, followed by a wikipedia.orgchemsynthesis.com-sigmatropic rearrangement and subsequent cyclization. A final desulfurization step, often with Raney nickel, yields the indole product.
For the synthesis of this compound, the starting aniline (B41778) would be methyl 4-aminobenzoate (B8803810). The choice of the keto-thioether would be critical in establishing the 3-acetyl substituent. A potential candidate would be a β-keto sulfide (B99878) that can generate the acetyl group at the appropriate position after rearrangement and cyclization. A significant advantage of the Gassman synthesis is its ability to tolerate a range of substituents on the aniline ring. However, electron-rich anilines can sometimes fail in this reaction. wikipedia.org
Modern Catalytic Approaches in the Synthesis of this compound Derivatives
Modern synthetic methods often rely on transition metal catalysis to achieve high efficiency and selectivity under milder reaction conditions compared to classical approaches.
Palladium-Catalyzed Coupling Reactions for Indole Construction
Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of indoles. While various palladium-catalyzed methods exist for indole synthesis, the direct C-H functionalization of pre-formed indoles is a particularly attractive strategy for introducing substituents.
The direct C3-acylation of an indole-5-carboxylate ester using a palladium catalyst is a potential modern route to the target molecule. Such reactions often involve a directing group to guide the catalyst to the desired position. However, the inherent nucleophilicity of the C3 position of indole can sometimes allow for direct functionalization without a directing group.
Research has shown that palladium(II)-catalyzed C-H arylations of free (NH) indoles can be directed by carbonyl groups at the C3-position. nih.gov While this study focused on arylation, it highlights the potential for directing C-H functionalization on the indole ring system. Functionalization of methyl 1H-indole-3-carboxylate with aryl iodides using a palladium(II) catalyst system resulted in decarboxylation followed by C2-arylation, indicating the complexity and potential for rearrangements in such systems. nih.gov
| Method | Key Starting Materials | Key Features |
|---|---|---|
| Friedel-Crafts Acylation | Indole-5-carboxylate, Acetylating agent, Lewis acid | Direct C3-acetylation, potential for N-acylation. |
| Nenitzescu Indole Synthesis | Substituted benzoquinone, β-aminocrotonate | Primarily for 5-hydroxyindoles, indirect route for the target molecule. |
| Fischer Indole Synthesis | Substituted phenylhydrazine (e.g., methyl 4-hydrazinobenzoate), Ketone | Versatile indole ring formation, requires specific hydrazine. |
| Gassman Indole Synthesis | Substituted aniline (e.g., methyl 4-aminobenzoate), Keto-thioether | One-pot synthesis, introduces a thioether group that is subsequently removed. |
| Palladium-Catalyzed Acylation | Indole-5-carboxylate, Acyl source, Palladium catalyst | Modern approach, potential for high selectivity and milder conditions. |
Copper-Mediated Cross-Dehydrogenative Coupling (CDC) Methods for Indole-3-Carboxylates
Copper-mediated cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for C-C bond formation, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of indole synthesis, Cu-catalyzed CDC enables the direct coupling of two C-H bonds. The synthesis of 2-aryl indole-3-carboxylate (B1236618) derivatives has been achieved through a one-pot sequential hydroamination and CDC reaction from anilines and ester arylpropiolates using a copper salt. scispace.com
Another prominent application is the C-3 functionalization of the indole ring. Research has demonstrated a copper-catalyzed CDC reaction between quinazoline-3-oxides and indoles, which proceeds under an air atmosphere to selectively form a new C-C bond at the C-3 position of the indole. nih.gov While this specific example does not produce a carboxylate, it exemplifies the principle of copper-catalyzed C-3 functionalization. The reaction mechanism typically involves the formation of a copper-acetylide or a related intermediate, followed by nucleophilic attack from the electron-rich C-3 position of the indole and subsequent oxidative aromatization.
The optimization of reaction conditions is crucial for achieving high yields in these transformations. Factors such as the choice of copper catalyst, solvent, base, and oxidant play a significant role. For instance, in the synthesis of multisubstituted indoles via a tandem Chan–Lam/CDC reaction, a screen of various parameters was necessary to identify the optimal conditions. rsc.org
Table 1: Optimization of Conditions for Copper-Catalyzed Indole Synthesis rsc.org
| Entry | Catalyst (20 mol%) | Base (0.6 mmol) | Solvent (1.0 mL) | Oxidant | Yield (%) |
| 1 | Cu(OAc)₂ | K₂CO₃ | DMF | Air | 25 |
| 2 | Cu(OAc)₂ | KHCO₃ | DMF | Air | 37 |
| 3 | Cu(OAc)₂ | KHCO₃ | DMSO | Air | 28 |
| 4 | Cu(OAc)₂ | KHCO₃ | THF | Air | <10 |
| 5 | Cu(OAc)₂ | KHCO₃ | DMF/DMSO (2:1) | Air | 33 |
| 6 | Cu(OAc)₂ | KHCO₃ | DMF | KMnO₄ | 48 |
| 7 | CuCl₂ | KHCO₃ | DMF | KMnO₄ | 42 |
| 8 | CuI | KHCO₃ | DMF | KMnO₄ | 35 |
Intramolecular Oxidative Coupling Reactions in Indole Derivative Synthesis
Intramolecular oxidative coupling provides an elegant and efficient pathway to construct the fused heterocyclic ring system of indoles and their derivatives. These reactions typically involve the formation of a C-N or C-C bond by coupling two C-H bonds or a C-H and an N-H bond within the same molecule, facilitated by a metal catalyst and an oxidant. rsc.org
A prominent strategy is the palladium-catalyzed intramolecular C-H amination, where a suitably positioned C-H bond on an aromatic ring is coupled with an amine functionality to forge the pyrrole (B145914) ring of the indole. nih.govresearchgate.net For example, 2-vinylanilines can undergo oxidative cyclization to form the indole nucleus. The mechanism often involves the coordination of the palladium catalyst to the aniline derivative, followed by C-H activation and reductive elimination to furnish the indole product. nih.gov
Another approach involves the dearomative oxidative coupling of indoles. In these reactions, a nucleophile tethered to the indole core attacks the indole ring, leading to a dearomatized intermediate which is then oxidized to form complex polycyclic indoline (B122111) scaffolds. researchgate.net More direct methods include the intramolecular oxidative amino-hydroxylation of o-allenyl anilines, where treatment with an oxidant like lead(IV) acetate (B1210297) results in a tandem C-N and C-O bond formation to yield functionalized indoles. nsf.gov These methods are powerful for creating complex, fused indole systems from relatively simple linear precursors.
Rhodaelectro-Catalyzed Transformations to Indole-Derived Scaffolds
Rhodium catalysis has been extensively used for C-H activation and functionalization, including the synthesis of indoles via oxidative coupling of acetanilides and alkynes. acs.org A recent advancement in this field is the merger of rhodium catalysis with electrochemistry, termed rhodaelectro-catalysis. This sustainable methodology leverages electricity as a "traceless" oxidant, avoiding the need for stoichiometric and often toxic chemical oxidants. researchgate.net
Rhodaelectro-catalysis enables C-H functionalization reactions on the indole scaffold with high selectivity. For instance, the first electrochemical C-7 alkenylation of indoles was achieved using this method. researchgate.net The reaction proceeds via a rhodium(III) catalyst, where anodic oxidation facilitates the regenerative turnover of the catalytic cycle without an external chemical oxidant. This approach provides highly exclusive access to the C-7 position of the indole, a site that is notoriously difficult to functionalize due to the inherent electronic preference for reactions at the C-2 and C-3 positions. researchgate.net
Similarly, bifurcated rhodaelectro-catalyzed C-H activation has been developed for the synthesis of other heterocycles, showcasing the versatility of this approach. acs.org The general mechanism involves an initial C-H activation step directed by a functional group on the substrate, followed by coupling with a partner molecule and electrochemical regeneration of the active catalyst. This strategy represents a green and efficient route to complex indole-derived scaffolds.
Functional Group Interconversions and Strategic Modifications for this compound
The synthesis of this compound requires precise control over the introduction of two distinct functional groups onto the indole core: an acetyl group at the C-3 position and a methyl carboxylate at the C-5 position. This is typically achieved through strategic functional group interconversions starting from a precursor indole carboxylate.
Regioselective Acylation Reactions at the Indole C-3 Position
The introduction of an acetyl group at the C-3 position is most commonly achieved via a Friedel-Crafts acylation reaction. The indole nucleus is highly nucleophilic, particularly at the C-3 position, making it susceptible to electrophilic substitution. However, challenges include competing acylation at the N-1 position and potential polymerization under strongly acidic conditions. nih.gov
To achieve high regioselectivity for C-3 acylation, various Lewis acid catalysts have been explored. Metal triflates, such as yttrium triflate (Y(OTf)₃), have been found to be highly effective catalysts for the 3-acylation of unprotected (N-H) indoles with acid anhydrides, often under microwave irradiation to accelerate the reaction. nih.gov The choice of catalyst is critical for maximizing the yield of the desired 3-acylindole while minimizing N-acylated byproducts.
For a substrate like methyl 1H-indole-5-carboxylate, a direct Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a suitable Lewis acid would be the most direct route to install the C-3 acetyl group.
Table 2: Effect of Metal Triflates on Friedel-Crafts Propionylation of Indole nih.gov
| Entry | Metal Triflate | Isolated Yield (%) | Selectivity (1- / 2- / 3-) |
| 1 | Cu(OTf)₂ | 74 | 5 / 0 / 95 |
| 2 | Y(OTf)₃ | 84 | 3 / 0 / 97 |
| 3 | In(OTf)₃ | 80 | 4 / 0 / 96 |
| 4 | Bi(OTf)₃ | 70 | 9 / 0 / 91 |
| 5 | La(OTf)₃ | 81 | 4 / 0 / 96 |
| 6 | Ce(OTf)₃ | 79 | 4 / 0 / 96 |
| 7 | Nd(OTf)₃ | 74 | 5 / 0 / 95 |
Esterification and Hydrolysis Processes for Carboxylate Manipulation
The methyl carboxylate group at the C-5 position is typically introduced by esterification of the corresponding indole-5-carboxylic acid. This can be accomplished through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic and cost-effective approach. masterorganicchemistry.com Milder methods are also available, such as using dicyclohexylcarbodiimide (B1669883) (DCC) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst, which can be performed at room temperature and suppresses side product formation. organic-chemistry.org Another mild technique involves the formation of mixed carboxylic-carbonic anhydrides as intermediates. acs.org
The synthesis of the precursor, methyl 1H-indole-5-carboxylate, can be achieved by esterifying indole-5-carboxylic acid. prepchem.comsigmaaldrich.com Conversely, the methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using NaOH or LiOH). orgsyn.orgclockss.org This reversible transformation allows for the protection of the carboxylic acid as an ester during other synthetic steps or for the synthesis of other derivatives, such as amides or hydrazides from the ester.
Derivatization Strategies from Precursor Indole Carboxylates
The synthesis of this compound relies on a derivatization strategy starting from a simpler, commercially available precursor, namely methyl 1H-indole-5-carboxylate. sigmaaldrich.comchemscene.com This precursor already contains the required functional group at the C-5 position.
The key transformation is the regioselective introduction of the acetyl group at the C-3 position, as detailed in section 2.3.1. Therefore, the primary derivatization step is the Friedel-Crafts acylation of methyl 1H-indole-5-carboxylate.
Beyond this specific target, precursor indole carboxylates are versatile platforms for creating a wide array of derivatives. For example, methyl 1H-indole-5-carboxylate can be used as a reactant in cross-dehydrogenative coupling reactions or metal-free Friedel-Crafts alkylations. The ester can be converted to 1H-indole-5-carbohydrazide, opening pathways to other heterocyclic systems. Furthermore, the indole nitrogen can be alkylated or protected, and other positions on the benzene (B151609) ring can be functionalized, for instance, through halogenation, prior to subsequent cross-coupling reactions. This highlights the strategic importance of indole carboxylates as key intermediates in the synthesis of complex, functionalized indole scaffolds.
Multi-Component Reactions for Diverse this compound Libraries
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. This approach offers significant advantages in terms of atom economy, step economy, and the ability to generate large and diverse libraries of compounds, which is particularly valuable in drug discovery and materials science. The synthesis of this compound and its analogs can be approached through various MCR strategies, allowing for the introduction of molecular diversity at different positions of the indole scaffold.
One of the most versatile MCRs for generating substituted indoles is the Ugi reaction . The classical Ugi four-component reaction (Ugi-4CR) involves the condensation of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a dipeptide-like product. By carefully selecting the starting materials, this reaction can be adapted for the synthesis of functionalized indole derivatives. For instance, a hypothetical Ugi-based approach to a library of this compound analogs could involve the use of methyl 4-aminobenzoate as the amine component, an appropriate aldehyde or ketone to introduce diversity at other positions, an isocyanide, and a carboxylic acid component that could be later transformed into the 3-acetyl group.
A significant advancement in this area is the development of sequential Ugi and intramolecular cyclization strategies. For example, a one-pot, two-step multicomponent synthesis of 1,5-disubstituted tetrazole-indoles has been reported, which utilizes an Ugi-tetrazole four-component reaction (UT-4CR). nih.gov In this approach, substituted anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN3) react to form an intermediate that subsequently undergoes an acid-catalyzed intramolecular cyclization to yield the indole ring. nih.gov By employing a substituted aniline bearing a methyl carboxylate group at the para-position, this methodology could be adapted to generate precursors for methyl 1-substituted-1H-indole-5-carboxylates.
The following table illustrates a potential library of indole precursors that could be synthesized using a modified Ugi-tetrazole reaction, highlighting the diversity that can be achieved by varying the aniline and isocyanide components.
| Amine Component | Isocyanide Component | Aldehyde Component | Azide Source | Potential Indole Precursor (after cyclization) |
| Methyl 4-aminobenzoate | tert-Butyl isocyanide | 2,2-Dimethoxyacetaldehyde | TMSN3 | Methyl 1-(tert-butyl)-1H-indole-5-carboxylate derivative |
| Methyl 4-amino-3-methylbenzoate | Cyclohexyl isocyanide | 2,2-Dimethoxyacetaldehyde | TMSN3 | Methyl 1-cyclohexyl-7-methyl-1H-indole-5-carboxylate derivative |
| Methyl 4-amino-2-chlorobenzoate | Benzyl isocyanide | 2,2-Dimethoxyacetaldehyde | TMSN3 | Methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate derivative |
Another powerful MCR is the Petasis reaction , also known as the Petasis borono-Mannich reaction. This three-component reaction involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgmdpi.com While not a direct method for indole ring formation, the Petasis reaction can be employed to functionalize pre-existing indole scaffolds or to synthesize precursors for subsequent cyclization reactions. For example, a Petasis reaction involving an aminophenylboronic acid derivative, an appropriate aldehyde, and an amine could generate a complex intermediate that, upon further transformation, yields a functionalized indole. The versatility of the Petasis reaction allows for a wide range of commercially available or readily synthesized boronic acids and carbonyl compounds to be used, enabling the creation of diverse libraries. wikipedia.orgmdpi.com
A hypothetical application of the Petasis reaction in the context of generating diversity around an indole-like core is presented in the table below, showcasing the potential for creating a variety of substituted amine precursors.
| Amine | Carbonyl Compound | Boronic Acid | Potential Product Scaffold |
| Methyl 4-aminobenzoate | Glyoxylic acid | Vinylboronic acid | N-(4-(methoxycarbonyl)phenyl)allylglycine |
| Aniline | Pyruvic acid | 3-Acetylphenylboronic acid | 2-(phenylamino)-2-(3-acetylphenyl)propanoic acid |
| Benzylamine | Formaldehyde | 4-(Methoxycarbonyl)phenylboronic acid | N-benzyl-N-((4-(methoxycarbonyl)phenyl)methyl)amine |
Furthermore, tandem Knoevenagel condensation-Michael addition reactions represent another class of MCRs that can be utilized for the synthesis of highly functionalized heterocyclic systems. nih.gov These reactions typically involve an active methylene (B1212753) compound, an aldehyde, and a Michael acceptor. While direct synthesis of this compound via this method is not straightforward, derivatives of 3-cyanoacetyl indoles can be employed as key building blocks in such MCRs to generate complex indole-containing pyran and pyridine (B92270) derivatives. researchgate.net For instance, a one-pot, four-component condensation of 3-(1H-indol-3-yl)-3-oxopropanenitrile, an aromatic aldehyde, a cycloalkanone, and ammonium (B1175870) acetate can lead to structurally intriguing indole-cycloalkyl[b]pyridine-3-carbonitrile hybrids. researchgate.net By starting with a 3-cyanoacetyl indole bearing a methyl carboxylate at the 5-position, a library of analogs could be generated by varying the aldehyde and cycloalkanone components.
The following table illustrates the potential for diversity generation using a tandem Knoevenagel-Michael type reaction starting from a hypothetical methyl 3-cyanoacetyl-1H-indole-5-carboxylate.
| Aldehyde Component | Michael Acceptor Precursor | Nucleophile | Potential Heterocyclic Adduct |
| Benzaldehyde | Malononitrile | Ammonium acetate | Pyridine-fused indole derivative |
| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Piperidine | Pyran-fused indole derivative |
| 2-Naphthaldehyde | Acetylacetone | Ammonium acetate | Pyridine-fused indole derivative with further substitution |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Acetyl 1h Indole 5 Carboxylate
Electrophilic and Nucleophilic Reactivity Profiles of the Indole (B1671886) Nucleus
The indole nucleus is inherently an electron-rich aromatic system, making it prone to electrophilic substitution, which typically occurs at the C3 position. nih.gov However, in methyl 3-acetyl-1H-indole-5-carboxylate, the presence of the deactivating acetyl group at C3 and the methyl carboxylate group at C5 profoundly alters this characteristic reactivity.
Electrophilic Reactivity:
Nucleophilic Reactivity:
Generally, the electron-rich indole ring is a poor substrate for nucleophilic substitution. researchgate.net However, the electron-withdrawing nature of the substituents in this compound renders the ring more electron-deficient, potentially making it more susceptible to nucleophilic attack than simple indoles. Nucleophilic substitution can occur at the C2 position, particularly if it is activated by a suitable leaving group or through the formation of an intermediate that facilitates nucleophilic addition. nii.ac.jpcore.ac.uk For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde, another electron-deficient indole, have shown that nucleophilic substitution can readily occur at the C2 position. nii.ac.jp The N-H proton at the N1 position remains acidic and can be deprotonated by a base, allowing for N-alkylation or N-acylation reactions. nih.govwikipedia.org
The table below summarizes the expected reactivity at various positions of the indole nucleus.
| Position | Reactivity Type | Influence of Substituents | Probable Outcome |
| N1 | Nucleophilic/Acidic | The N-H proton is acidic and can be removed by a base. | N-alkylation, N-acylation. |
| C2 | Electrophilic/Radical | C3 is blocked by the acetyl group, making C2 the next most reactive site for electrophilic or radical attack. nih.govacs.org | C2-Arylation, C2-alkylation, C2-halogenation. |
| C3 | Blocked | The position is occupied by the acetyl group. | No substitution reactions. |
| C4, C6, C7 | Electrophilic | The benzene (B151609) ring is deactivated by the C5-carboxylate group. | Substitution is unlikely except under harsh conditions. C4 and C6 are the most likely sites if forced. |
Specific Reactions and Transformations Involving the 3-Acetyl Moiety
The 3-acetyl group is a versatile functional handle that can undergo a variety of chemical transformations typical of a methyl ketone. These reactions provide pathways to further functionalize the indole scaffold.
Condensation Reactions: The α-methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions with various electrophiles, most commonly aldehydes and ketones, in what is known as the Aldol condensation. researchgate.netbas.bg Reaction with aromatic aldehydes, for instance, would lead to the formation of α,β-unsaturated ketones, often referred to as chalcone (B49325) analogues. thepharmajournal.com This reaction, along with the related Knoevenagel condensation, is frequently used to synthesize more complex indole derivatives. nih.gov
Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). More vigorous reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can reduce the carbonyl all the way to a methylene (B1212753) (CH₂) group, yielding the 3-ethylindole derivative. researchgate.net
Oxidation (Haloform Reaction): As a methyl ketone, the 3-acetyl group is susceptible to the haloform reaction. wikipedia.orgmasterorganicchemistry.com Treatment with a halogen (I₂, Br₂, Cl₂) in the presence of a strong base (e.g., NaOH) will result in the cleavage of the C-C bond between the carbonyl carbon and the methyl group. This reaction converts the acetyl group into a carboxylic acid (after acidic workup) and produces a haloform (CHI₃, CHBr₃, or CHCl₃). nih.gov This provides a synthetic route to methyl 3-carboxy-1H-indole-5-carboxylate.
A summary of these transformations is presented in the table below.
| Reaction Type | Reagents | Product Functional Group |
| Aldol Condensation | Aldehyde/Ketone, Base (e.g., NaOH, piperidine) | α,β-Unsaturated ketone (Chalcone) |
| Reduction to Alcohol | NaBH₄, Methanol (B129727) | 3-(1-Hydroxyethyl) group |
| Reduction to Alkane | LiAlH₄ or H₂/Pd-C | 3-Ethyl group |
| Haloform Reaction | I₂ / NaOH, then H₃O⁺ | 3-Carboxylic acid |
Reaction Pathways Associated with the 5-Carboxylate Moiety
The methyl ester at the C5 position exhibits reactivity characteristic of carboxylic acid esters, allowing for its conversion into other important functional groups.
Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent, is a common method. Subsequent acidification yields 3-acetyl-1H-indole-5-carboxylic acid.
Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary/secondary amine. This reaction, known as aminolysis, often requires elevated temperatures or catalysis to proceed efficiently. The product would be a 3-acetyl-1H-indole-5-carboxamide derivative.
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would convert the 5-methoxycarbonyl group into a 5-hydroxymethyl group. The 3-acetyl group would likely also be reduced under these conditions.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl group, forming a different ester.
The primary transformations of the 5-carboxylate group are outlined below.
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | NaOH / H₂O, then H₃O⁺ | 5-Carboxylic acid |
| Amidation | R₂NH, Heat | 5-Carboxamide |
| Reduction | LiAlH₄, then H₂O | 5-Hydroxymethyl |
Exploration of Intermolecular and Intramolecular Reaction Mechanisms
The presence of multiple functional groups in this compound allows for its participation in various inter- and intramolecular reactions to construct more complex heterocyclic systems.
Intermolecular Reactions: As discussed in section 3.2, the most common intermolecular reactions involve the 3-acetyl group acting as a nucleophile (via its enolate) in Aldol-type condensations. researchgate.net These reactions build larger molecular frameworks by forming new carbon-carbon bonds.
Intramolecular Reactions and Cyclizations: While the parent molecule is not primed for a direct intramolecular cyclization, its derivatives can be. A notable example of an intramolecular reaction in indole chemistry is the Pictet-Spengler reaction, which forms a new six-membered ring. wikipedia.org This reaction requires a β-arylethylamine moiety. wikipedia.orgresearchgate.net While this compound does not possess this structure, it could be converted into a suitable precursor. For example, a Wittig or Horner-Wadsworth-Emmons reaction on the 3-acetyl group to form an alkene, followed by reduction and conversion to an amine, could generate the necessary side chain for a subsequent Pictet-Spengler cyclization, leading to the formation of β-carboline derivatives. nih.govresearchgate.netnih.gov
Another potential intramolecular pathway involves functionalizing the N1 position with a side chain containing a nucleophilic or electrophilic center. This chain could then react with either the 3-acetyl or 5-carboxylate group to form a new fused ring system. For example, N-alkylation with a halo-ester followed by a Dieckmann-type condensation could be envisioned to construct a new ring fused across the N1 and C2 positions.
Radical Reaction Pathways in Indole Synthesis and Derivatization
Radical chemistry offers an alternative to traditional polar reactions for functionalizing the indole nucleus. The reactivity in radical reactions is often complementary to that of electrophilic substitutions.
Reaction with External Radicals: The regioselectivity of radical addition to the indole ring is highly dependent on the nature of the radical. While electrophilic attack prefers the C3 position, studies have shown that electron-deficient radicals preferentially add to the C2 position of the indole nucleus. nih.govresearchgate.netresearcher.lifedocumentsdelivered.com This selectivity is attributed to the formation of a more stable benzylic radical intermediate upon C2 attack. nih.gov Given that this compound is an electron-deficient system, it would be a suitable substrate for reaction with nucleophilic radicals, which would also be expected to attack the C2 position. The functionalization of electron-deficient heteroarenes via radical addition is a well-established strategy. nih.gov
Generation and Reaction of Indolyl Radicals: It is also possible to generate a radical centered on the indole nucleus itself. This can be achieved through various methods, including hydrogen atom abstraction (HAT) from the N-H bond, often facilitated by photocatalysis. thieme-connect.comnih.gov The resulting N-centered radical exists in resonance with C-centered radicals, primarily at the C3 and C2 positions. Given that the C3 position is substituted, the radical character would likely reside at C2. This 2-indolyl radical could then participate in intermolecular reactions, such as addition to alkenes, or intramolecular cyclizations if a suitable acceptor group is tethered to the molecule. acs.orgacs.orgresearchgate.net Photocatalytic methods have emerged as powerful tools for generating such radical intermediates under mild conditions, enabling novel transformations like dearomatization cascades to form spirocyclic indolines. thieme-connect.comresearchgate.netacs.orgacs.org
| Radical Pathway | Description | Expected Regioselectivity |
| Intermolecular Radical Addition | An external radical species adds to the indole π-system. | Electron-deficient radicals add to C2. nih.govresearchgate.net |
| Indolyl Radical Formation | A radical is generated on the indole ring, typically by N-H abstraction. | The radical center is primarily at N1, in resonance with C2. |
| Intramolecular Radical Cyclization | An indolyl radical attacks a tethered π-system, or a tethered radical attacks the indole ring. | Cyclization can occur at various positions (e.g., C2, C4) depending on the linker length and geometry. |
Structural Elucidation and Advanced Conformational Analysis of Methyl 3 Acetyl 1h Indole 5 Carboxylate Derivatives
Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, Mass Spectrometry)
The definitive structural confirmation of methyl 3-acetyl-1H-indole-5-carboxylate is achieved through the synergistic application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide unambiguous evidence for the molecular formula, connectivity, and the electronic environment of each atom within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for elucidating the molecular framework. While specific high-resolution spectral data for this compound (CAS 106896-59-7) is not extensively published in publicly accessible literature, the expected chemical shifts and coupling constants can be reliably predicted based on the analysis of closely related indole (B1671886) derivatives. For instance, the spectroscopic data of compounds like methyl 5-iodo-1H-indole-3-carboxylate provides a strong basis for these predictions. rsc.org
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons on the indole ring, the acetyl group, the methyl ester group, and the N-H proton. The protons on the benzene (B151609) portion of the indole ring will appear as a complex multiplet system, with their specific chemical shifts influenced by the electron-withdrawing nature of the acetyl and carboxylate groups. The proton at the C2 position of the indole ring typically appears as a singlet in the downfield region. The methyl protons of the acetyl and ester groups will each present as sharp singlets. The N-H proton of the indole ring will be observed as a broad singlet, also in the downfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton. The spectrum is expected to show distinct resonances for each of the 12 carbon atoms in the molecule. The carbonyl carbons of the acetyl and ester groups will appear at the most downfield chemical shifts. The aromatic carbons of the indole ring will resonate in the intermediate region of the spectrum, with their precise shifts determined by their position relative to the substituents. The methyl carbons of the acetyl and ester groups will be found in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH | 11.5 - 12.5 (br s) | - |
| C2-H | 8.2 - 8.5 (s) | 130 - 135 |
| C4-H | 7.8 - 8.1 (d) | 120 - 125 |
| C6-H | 7.9 - 8.2 (dd) | 122 - 127 |
| C7-H | 7.4 - 7.7 (d) | 110 - 115 |
| COCH₃ | 2.5 - 2.8 (s) | 27 - 30 |
| COOCH₃ | 3.8 - 4.0 (s) | 51 - 53 |
| C=O (acetyl) | - | 192 - 197 |
| C=O (ester) | - | 167 - 172 |
| C3 | - | 115 - 120 |
| C3a | - | 125 - 130 |
| C5 | - | 124 - 129 |
| C7a | - | 135 - 140 |
Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of this compound (C₁₂H₁₁NO₃). The expected monoisotopic mass is approximately 217.0739 g/mol . guidechem.com
The fragmentation pattern observed in the mass spectrum provides valuable information about the structural fragments of the molecule. Common fragmentation pathways for indole derivatives involve the cleavage of the side chains. For this compound, characteristic fragmentation would likely involve the loss of the methyl group from the ester (M-15), the methoxy (B1213986) group from the ester (M-31), and the acetyl group (M-43). Further fragmentation of the indole ring system can also be observed, providing additional structural confirmation.
X-ray Crystallography Studies for Solid-State Molecular Architecture
Analysis of the crystal structure of similar indole derivatives reveals that the indole ring system is generally planar. The substituents at the 3 and 5 positions, in this case, the acetyl and methyl carboxylate groups, will have specific orientations relative to the indole plane. These orientations are dictated by a combination of electronic effects and steric hindrance.
Structure Activity Relationship Sar Studies of Methyl 3 Acetyl 1h Indole 5 Carboxylate Analogs
Impact of Systematic Substituent Modifications on the Indole (B1671886) Core
Systematic modification of the indole core has revealed that even minor structural changes can lead to significant variations in biological activity. The electronic properties of the indole ring, influenced by its substituents, play a critical role in its interaction with biological targets. chemrxiv.orgresearchgate.net
The 3-acetyl group is a common and important feature in many biologically active indole derivatives. nih.govresearchgate.netresearchgate.net This group's carbonyl oxygen can act as a crucial hydrogen bond acceptor, anchoring the ligand into the binding pocket of a target protein or enzyme. The planarity and electronic nature of the acetyl group also contribute to van der Waals and electrostatic interactions.
Studies on related 3-substituted indoles have demonstrated the significance of this position. For example, converting the 3-acetyl group to a 3-cyanoacetyl moiety can alter the electronic profile and hydrogen bonding capacity, leading to different biological outcomes. nih.gov The acetyl group itself can be a starting point for further chemical synthesis, allowing for the creation of more complex side chains, such as chalcones, by reacting 3-acetylindole (B1664109) with various aromatic aldehydes. thepharmajournal.comresearchgate.net The nature of the substituent on the aromatic aldehyde in these resulting chalcones significantly influences their activity, indicating that the region around the 3-position is sensitive to steric and electronic changes.
Table 1: Impact of 3-Position Modifications on Indole Analogs
| Base Scaffold | Modification at C-3 | Observed Effect on Activity |
|---|---|---|
| Indole | Acetyl Group | Key hydrogen bond acceptor, essential for certain binding interactions. |
| Indole | Cyanoacetyl Group | Modifies electronic profile, can lead to potent biological activity. nih.gov |
| 3-Acetylindole | Extended to Chalcone (B49325) | Activity is highly dependent on the substituents of the attached aromatic ring. thepharmajournal.com |
The carboxylate group, or its ester derivative, at the C-5 position of the indole ring significantly impacts the molecule's physicochemical properties, including polarity, solubility, and ability to form hydrogen bonds. While much of the literature focuses on indole-2- and indole-3-carboxamides nih.govmdpi.com, the principles governing the function of a carboxylate group can be broadly applied.
Modifications at other positions on the indole ring are pivotal for fine-tuning the biological activity profile of methyl 3-acetyl-1H-indole-5-carboxylate analogs.
N-1 Position: The indole nitrogen (N-1) is often a site for substitution. Alkylation or acylation at this position removes the hydrogen bond-donating capability of the N-H group, which can be either beneficial or detrimental depending on the target. nih.gov N-1 substitution also increases lipophilicity and can introduce steric bulk that orients the rest of the molecule within a binding site. Studies have shown that N-substitution can drastically alter the electron density of the indole ring, which in turn affects its reactivity and biological function. nih.gov
C-2 Position: While the parent compound is unsubstituted at C-2, introducing groups at this position can profoundly impact activity. In many indole series, C-2 substitution is a key strategy for modulating potency and selectivity. For instance, in a series of N-piperidinyl indole ligands, the placement of an aminomethyl or hydroxymethyl group at C-2 versus C-3 resulted in a switch from partial to full agonism at the NOP receptor. nih.gov This highlights the critical role of the spatial arrangement of functional groups around the indole core.
C-4, C-6, and C-7 Positions: Functionalization of the benzene (B151609) portion of the indole ring (C-4, C-5, C-6, and C-7) is a common strategy to optimize drug-like properties. Accessing these positions can be synthetically challenging compared to C-2 or C-3. researchgate.net However, modifications here are crucial for tuning electronic properties and exploring additional binding interactions. For example, introducing a halogen like bromine at the C-6 position has been used to create analogs with altered hydrophobic and electronic characteristics, leading to improved binding affinity in some cases. nih.gov Similarly, sulfonylation at the C-4 position has been achieved using specific catalytic methods, providing access to a new class of analogs. acs.org
Table 2: Summary of Substituent Effects on the Indole Core
| Position | Type of Modification | General Impact on Molecular Properties |
|---|---|---|
| N-1 | Alkylation, Acylation | Removes N-H H-bond donation; increases lipophilicity; can introduce steric effects. nih.gov |
| C-2 | Alkylation, Functionalization | Can significantly alter potency and receptor activation profile; sensitive to steric bulk. nih.gov |
| C-4 | Arylation, Sulfonylation | Modulates electronic properties of the benzene ring; synthetically challenging. acs.org |
| C-6 | Halogenation, Alkylation | Influences hydrophobicity and electronic character; can improve binding affinity. nih.gov |
| C-7 | Arylation, Acylation | Can provide additional binding interactions by exploring different regions of a receptor pocket. researchgate.net |
Linker Modifications and their Stereoelectronic Effects
For instance, in the development of bis-indole inhibitors, the linkage between the two indole rings was found to be critical for activity. nih.gov The connection points (e.g., 5-5', 6-6', etc.) and the type of linker (e.g., a simple bond, an alkyl chain, or a more rigid group) determine the relative orientation of the two indole moieties. This orientation must be optimal to fit within the target's binding site. A linker that is too flexible may result in an entropic penalty upon binding, while a linker that is too rigid may prevent the molecule from adopting the necessary conformation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For indole derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their function and in predicting the activity of novel compounds. mdpi.comeurjchem.com
A typical QSAR model for indole derivatives might include descriptors related to:
Hydrophobicity (e.g., LogP): Describes the molecule's partitioning between aqueous and lipid environments, which is crucial for membrane permeability and hydrophobic interactions with the target.
Electronic Properties (e.g., Hammett constants, partial charges): Quantify the electron-donating or electron-withdrawing nature of substituents, which affects the reactivity and electrostatic interactions of the indole ring.
Steric Parameters (e.g., molar refractivity, Taft parameters): Describe the size and shape of the molecule and its substituents, which are critical for fitting into a binding pocket.
For derivatives of this compound, a 3D-QSAR model would likely highlight the importance of the electrostatic potential around the 3-acetyl and 5-carboxylate groups, indicating their roles in hydrogen bonding. mdpi.com The model might also reveal favorable and unfavorable regions for steric bulk around the indole ring, guiding the placement of substituents at the N-1, C-2, C-4, C-6, and C-7 positions. nih.gov Such models have successfully guided the design of potent inhibitors for various targets by providing a statistical framework to understand the complex interplay between structure and activity. researchgate.net
Computational Chemistry and Molecular Modeling of Methyl 3 Acetyl 1h Indole 5 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating the properties of molecules like methyl 3-acetyl-1H-indole-5-carboxylate. DFT calculations can predict a range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics such as molecular orbital energies.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For instance, in a comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov Similar calculations for this compound would provide insights into its kinetic stability and chemical reactivity.
Natural Bond Orbital (NBO) analysis is another valuable tool within DFT that can elucidate intramolecular delocalization and intermolecular interactions. researchgate.net For this compound, NBO analysis would reveal the nature of electron delocalization within the indole (B1671886) ring system and the influence of the acetyl and carboxylate substituents. Furthermore, Molecular Electrostatic Potential (MEP) maps can identify the electrophilic and nucleophilic sites on the molecule, guiding predictions of its interaction with other chemical species. nih.gov
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value/Information | Significance |
| Optimized Geometry | Planar or near-planar conformation | Influences crystal packing and biological activity |
| HOMO Energy | Relates to the electron-donating ability | |
| LUMO Energy | Relates to the electron-accepting ability | |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | |
| Molecular Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational landscape of a molecule over time, providing a dynamic picture of its behavior. For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different solvent environments and at various temperatures.
The conformational flexibility of the acetyl and methyl carboxylate groups can be explored through MD simulations. By simulating the molecule in a solvent box (e.g., water), one can observe the rotational freedom around the single bonds and identify the most stable rotamers. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. A study on acetic acid, for example, used MD simulations to investigate the conformational equilibrium of the carboxylic acid group, highlighting the importance of solvent effects. nih.gov
Intermolecular recognition is another key area where MD simulations are highly informative. By simulating this compound in the presence of other molecules, such as biological macromolecules or solvent molecules, the nature and strength of intermolecular interactions can be assessed. These interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the molecule's solubility, crystal packing, and binding to biological targets. MD simulations can provide detailed information on the stability of these interactions over time.
Table 2: Key Parameters from Molecular Dynamics Simulations
| Parameter | Information Provided | Relevance |
| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation | Indicates if the molecule reaches a stable state during simulation |
| Radius of Gyration (Rg) | Compactness of the molecule | Changes in Rg can indicate conformational changes |
| Radial Distribution Function (RDF) | Distribution of solvent molecules around the solute | Provides insights into solvation and intermolecular interactions |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds | Crucial for understanding interactions in aqueous and biological systems |
Molecular Docking Studies for Predicting Binding Site Interactions with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. The goal of molecular docking is to identify the binding mode with the lowest energy, which is often assumed to be the most stable and biologically relevant conformation.
The indole scaffold is a common motif in many biologically active compounds, and indole derivatives have been shown to interact with a variety of protein targets. nih.gov For this compound, potential biomolecular targets could include enzymes like dihydrofolate reductase, which is a target for anticancer agents, or various kinases and receptors. nih.gov
A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformational space is then explored within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, docking studies of indole alkaloids with the SARS-CoV-2 main protease have identified crucial interactions within the active site. nih.gov
Table 3: Representative Molecular Docking Results
| Biomolecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Dihydrofolate Reductase | ||
| Cyclooxygenase-2 | ||
| Protein Kinase B |
Virtual Screening and In Silico Design Methodologies for Novel this compound Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net Starting with the core structure of this compound, virtual screening can be employed to explore a vast chemical space of related analogs with potentially improved biological activity.
There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. In contrast, structure-based virtual screening, which is more common when the 3D structure of the target is known, uses docking to predict the binding of library compounds to the target.
In silico design methodologies can be used to create novel analogs of this compound with desired properties. This can involve modifying the existing functional groups or adding new ones to enhance binding affinity, improve pharmacokinetic properties, or reduce potential toxicity. For example, one could explore the effect of substituting the acetyl group with other acyl groups or modifying the ester group to a bioisosteric replacement. Computational tools can predict how these changes will affect the molecule's properties, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. nih.govrsc.org
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving indole derivatives, such as the acylation or functionalization of the indole ring, computational studies can provide detailed insights into the reaction pathways, transition states, and activation energies.
The acylation of indoles can occur at different positions, with the N-acylation and C3-acylation being the most common. Computational studies can help to elucidate the factors that control the regioselectivity of these reactions. For instance, a plausible mechanism for the N-acylation of indoles using thioesters as the acyl source involves a base-promoted deprotonation of the indole followed by a nucleophilic substitution. beilstein-journals.orgnih.gov
DFT calculations can be used to model the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This involves locating the transition state structures and calculating the associated energy barriers. For example, a DFT study on the rhodium(II)-catalyzed C-H functionalization of indoles investigated the feasible pathways for C-H insertion. acs.org Similarly, the mechanism of palladium/norbornene-catalyzed direct vicinal di-carbo-functionalization of indoles has been explored through combined experimental and computational mechanistic studies. nih.gov Such studies for reactions involving this compound could provide a deeper understanding of its reactivity and guide the development of new synthetic methodologies.
Applications in Chemical Biology and Medicinal Chemistry Research
Methyl 3-Acetyl-1H-Indole-5-Carboxylate as a Chemical Probe for Biochemical Pathway Investigation
While this compound itself is not extensively documented as a standalone chemical probe, its core structure, the 3-acetyl indole (B1671886) moiety, is a critical component in the design of sophisticated molecular tools for biochemical pathway investigation. A notable example is the development of positron emission tomography (PET) imaging agents for Diacylglycerol Kinase Gamma (DGKγ), an enzyme implicated in various functions of the central nervous system. acs.orgnih.gov
Researchers have designed and synthesized a series of 3-acetyl indole derivatives to serve as PET ligands for DGKγ. acs.org These probes are essential for validating the engagement of therapeutic DGKγ inhibitors with their target in the brain and for studying the levels of the enzyme under normal and pathological conditions. nih.gov Starting from a 3-acetyl indole derivative identified through high-throughput screening, medicinal chemists synthesized compounds with high affinity and specificity for DGKγ. acs.org
One such derivative, 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide, exhibited potent inhibitory activity (IC₅₀ = 30 nM) and favorable properties for penetrating the blood-brain barrier. nih.gov When labeled with the radionuclide carbon-11 (B1219553), this compound, [¹¹C]9, allowed for specific in vivo imaging of DGKγ in rodent brains, demonstrating the power of the 3-acetyl indole scaffold in creating probes to elucidate the roles of key enzymes in complex biological systems. acs.orgnih.gov
Indole Scaffold as a Pharmacophoric Template in Drug Discovery Research
The indole nucleus is a recurring motif in a vast number of natural products and synthetic compounds with significant biological activities. eurekaselect.com Its ability to form hydrogen bonds and engage in π-stacking interactions makes it an ideal pharmacophore for interacting with diverse biological targets, including enzymes and receptors.
The structural features of the indole ring system have been exploited to design potent and selective inhibitors for several classes of enzymes.
Diacylglycerol Kinase Gamma (DGKγ): As mentioned, the pursuit of PET probes for DGKγ led to the identification of potent inhibitors based on the 3-acetyl indole scaffold. acs.org High-throughput screening identified an initial 3-acetyl indole derivative with moderate activity (IC₅₀ = 290 nM). acs.org Subsequent structural modifications, particularly at the amide substituent, led to a derivative with a more than 20-fold improvement in inhibitory activity (IC₅₀ = 13 nM). acs.org These findings underscore the value of this scaffold for developing targeted enzyme inhibitors for neurological research.
HIV-1 Integrase: Indole derivatives have been developed as effective inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. mdpi.com Indole-2-carboxylic acid was identified as a potent scaffold for integrase strand transfer inhibitors (INSTIs). nih.gov The indole core and the C2 carboxyl group were found to chelate the two Mg²⁺ ions within the active site of the enzyme. nih.gov Structural optimization of this scaffold led to the synthesis of derivatives with significantly enhanced inhibitory effects, with one compound showing an IC₅₀ value of 0.13 μM. nih.gov
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders. wikipedia.org Consequently, selective inhibition of iNOS is a significant therapeutic goal. Research has shown that certain natural compounds, including flavonoids, can act as iNOS inhibitors. google.com Furthermore, synthetic 1,6-disubstituted and 3,5-disubstituted indole derivatives have been designed and evaluated as selective inhibitors of neuronal NOS (nNOS), a related isoform, demonstrating the potential of the indole scaffold to target this enzyme family. wikipedia.org
| Compound Class | Enzyme Target | Key Findings | Reported IC₅₀ Values |
|---|---|---|---|
| 3-Acetyl Indole Derivatives | Diacylglycerol Kinase Gamma (DGKγ) | Scaffold identified via HTS; modifications led to potent inhibitors and PET probes. acs.org | 13 nM to 290 nM acs.org |
| Indole-2-Carboxylic Acid Derivatives | HIV-1 Integrase | Indole core and carboxyl group chelate Mg²⁺ ions in the active site. nih.gov | As low as 0.13 μM nih.gov |
| Disubstituted Indole Derivatives | Nitric Oxide Synthase (NOS) | Indole scaffold used to develop selective inhibitors for NOS isoforms. wikipedia.org | Data specific to iNOS not detailed in provided context. |
The indole framework is also central to the development of ligands that modulate the function of various cell surface receptors.
Cannabinoid CB1 Receptor Allosteric Modulators: Allosteric modulation of the cannabinoid CB1 receptor offers a novel approach to fine-tuning its function while avoiding the side effects associated with direct agonists or antagonists. nih.gov Indole-2-carboxamides have been identified as a viable template for developing allosteric modulators for the CB1 receptor. humanjournals.com Structure-activity relationship (SAR) studies have confirmed that the indole-2-carboxamide is a good scaffold for these modulators, allowing for the development of compounds that can either enhance or inhibit the binding and activity of the receptor's natural ligands. nih.gov
Endothelin-1 (B181129) Antagonists: The endothelin (ET) system plays a role in vasoconstriction, and its receptors are targets for treating conditions like pulmonary arterial hypertension. nih.gov While many approved antagonists are not indole-based, research has explored related heterocyclic systems. For instance, tetracyclic carbazolothiophene compounds, which are synthesized from indole-2-carbaldehyde and bear an indole ring, have been investigated as endothelin receptor antagonists. nih.gov One derivative showed potent inhibition against the endothelin-1 induced increase of intracellular calcium concentration. nih.gov
The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and indole derivatives have emerged as a promising class of compounds. eurekaselect.comingentaconnect.com They have shown activity against a broad spectrum of bacteria, including extensively drug-resistant (XDR) Acinetobacter baumannii. asm.org
The mechanisms of action for indole-based antimicrobials are varied. Studies have shown they can inhibit bacterial biofilm formation and even eradicate mature biofilms at sub-inhibitory concentrations. asm.org For example, 7-hydroxyindole (B18039) was found to reduce the expression of quorum sensing genes, which are critical for biofilm development in A. baumannii. asm.org Other indole derivatives interfere with bacterial respiratory metabolism and disrupt the membrane potential. scispace.com The versatility of the indole scaffold allows for the development of compounds that can combat bacterial infections through multiple mechanisms, making them valuable leads in the fight against antibiotic resistance. humanjournals.com
Indole compounds are widely investigated for their anticancer properties. nih.gov Natural products like indole-3-carbinol (B1674136) and its dimer, 3,3′-diindolylmethane, are known to be effective inducers of apoptosis (programmed cell death) in various human cancer cell lines. nih.govnih.gov
The antiproliferative mechanisms of indole derivatives are multifaceted. They have been shown to modulate the expression of key proteins involved in apoptosis, such as by inhibiting anti-apoptotic proteins (e.g., Bcl-2) and promoting pro-apoptotic proteins (e.g., Bax). nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating the apoptotic cascade. nih.gov Furthermore, indole derivatives can arrest the cell cycle at different phases, preventing cancer cells from proliferating. nih.gov Some synthetic indole derivatives have shown potent antiproliferative activity against lung cancer (A549) and leukemia (K562) cell lines, with IC₅₀ values in the nanomolar range, by modulating pathways involving EGFR and p53. tandfonline.com The ability of these compounds to induce apoptosis without causing significant toxicity in normal cells makes them attractive candidates for cancer therapy. nih.gov
| Compound Class | Cancer Cell Line | Mechanism of Action | Reported IC₅₀ Values |
|---|---|---|---|
| Indole-3-carbinol | H1299 (Lung) | Induces ROS, activates apoptosis signals, modulates Bcl-2 family proteins. mdpi.com | 449.5 μM mdpi.com |
| 3,10-dibromofascaplysin | K562, U937 (Leukemia) | Induces apoptosis, arrests cell cycle in S and G2 phases. mdpi.com | 318.2 nM (K562), 318.1 nM (U937) mdpi.com |
| Indole-thiadiazole derivative (10b) | A549 (Lung), K562 (Leukemia) | Induces apoptosis, G2/M cell cycle arrest, modulates EGFR and p53-MDM2 pathway. tandfonline.com | 12.0 nM (A549), 10 nM (K562) tandfonline.com |
Utility as a Building Block in the Synthesis of Complex Natural Products and Bioactive Molecules
Beyond its direct biological applications, the 3-acetyl indole framework is a valuable and frequently used starting material for the chemical synthesis of more complex, biologically active indole alkaloids. nih.govresearchgate.net Its functional groups provide convenient handles for elaboration into a variety of natural product skeletons.
Prominent examples of bioactive molecules synthesized from 3-acetyl indole include:
Meridianins: This family of marine-derived indole alkaloids exhibits a range of biological activities, including protein kinase inhibition and anticancer effects. nih.gov A common synthetic route to meridianins involves the acetylation of an N-protected indole at the C-3 position, followed by reaction with dimethylformamide dimethylacetal to form an enaminone, which is then cyclized with guanidine (B92328) to construct the characteristic 2-aminopyrimidine (B69317) ring. encyclopedia.pubmdpi.com
Chuangxinmycin: This antibiotic, which features a unique indole-dihydrothiopyran skeleton, has been synthesized using methods that rely on intermediates derived from 3-acetyl indole. researchgate.netnih.gov Synthetic strategies often focus on the preparation of key building blocks like methyl 2-((3-acetyl-1H-indol-4-yl)thio)acetate. researchgate.net
β-Carboline and Bis-indole Alkaloids: The 3-acetyl indole core also serves as a precursor for the synthesis of other complex alkaloid classes, demonstrating its broad utility in natural product synthesis. nih.govresearchgate.net
The use of methyl indole-5-carboxylate as a starting material is also well-documented in the synthesis of various bioactive compounds, including kinase inhibitors and other functionalized indoles. sigmaaldrich.com The strategic placement of the acetyl and carboxylate groups on the indole scaffold provides synthetic chemists with versatile entry points to a rich diversity of molecular architectures with significant therapeutic potential.
Construction of Polycyclic Indole Derivatives
The 3-acetyl group of this compound serves as a key electrophilic handle for engaging in a variety of cyclization and condensation reactions to form fused polycyclic systems. The reactivity of 3-acetylindoles is well-documented and provides a basis for constructing new heterocyclic rings fused to the indole core. researchgate.net These reactions are fundamental in medicinal chemistry for generating novel scaffolds with diverse pharmacological profiles.
One prominent strategy involves the condensation of the 3-acetyl group with dinucleophiles to build additional rings. For instance, reaction with appropriately substituted pyrimidines can lead to the formation of pyridopyrimidine systems fused to the indole b face (at the 2 and 3 positions). The synthesis of pyridopyrimidines is of significant interest due to their presence in a variety of biologically active compounds, including kinase inhibitors used in oncology. mdpi.comnih.gov A plausible route to a pyrido[2,3-d]pyrimidine (B1209978) fused system would involve the reaction of this compound with a compound like 2,4,6-triaminopyrimidine. This type of cyclocondensation reaction often proceeds through initial adduct formation followed by intramolecular cyclization and dehydration to yield the aromatic polycyclic core. nih.gov
The table below outlines potential polycyclic systems that can be synthesized from this compound, highlighting the versatility of the 3-acetyl group.
| Target Polycyclic System | Required Co-reactant | Reaction Type | Potential Biological Relevance |
| Indolo[2,3-b]pyridine | Malononitrile, Ammonium (B1175870) Acetate (B1210297) | Friedländer Annulation | CNS agents, Kinase inhibitors |
| Indolo[3,2-c]pyrazole | Hydrazine (B178648) or substituted hydrazines | Paal-Knorr Synthesis | Anti-inflammatory, Anticancer |
| Pyrido[3,2-e]pyrimido[1,2-a]indole | 2,4-diaminopyrimidine derivatives | Cyclocondensation | Kinase Inhibitors, Antiviral |
| Indolo[2,3-b]quinoline | 2-aminobenzaldehyde | Friedländer Annulation | Antimalarial, Anticancer |
These synthetic strategies allow for the expansion of the indole core into more complex, rigid structures, which is a common approach in drug discovery to explore new regions of chemical space and enhance binding affinity to biological targets.
Design and Synthesis of Hybrid Molecules Incorporating this compound Moieties
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. The resulting hybrid is intended to interact with multiple biological targets or to possess a modified biological profile compared to its individual components. This compound possesses several functional groups that can be chemically modified to attach other molecular moieties.
The primary handles for derivatization on this scaffold are:
Indole N-H: Can be alkylated or acylated to introduce various substituents.
5-Methoxycarbonyl group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or different esters, serving as a linker to another molecule.
3-Acetyl group: The methyl ketone can be functionalized through its α-carbon or the carbonyl group itself can be transformed into other functional groups (e.g., oximes, hydrazones) to act as connection points.
For example, researchers have successfully created hybrid molecules by linking pyridopyrimidine scaffolds to other heterocyclic moieties like piperazines or triazoles to explore new anticancer agents. nih.gov A similar approach could be applied to this compound. After hydrolysis of the methyl ester to the carboxylic acid, it could be coupled with a pharmacologically active amine, such as a piperazine (B1678402) derivative known to target G-protein coupled receptors, to create a novel hybrid molecule with potential dual activity.
The following table details the potential for creating hybrid molecules from the target compound.
| Functional Group Handle | Reaction Type | Example Moiety to be Attached | Potential Therapeutic Area |
| 5-Carboxylic Acid (after hydrolysis) | Amide Coupling | Piperazine | CNS Disorders, Oncology |
| Indole N-H | N-Alkylation | Fluoroalkyl chain | PET Imaging Tracer Precursor |
| 3-Acetyl Carbonyl | Hydrazone Formation | Isonicotinic hydrazide | Antimicrobial |
| 3-Acetyl Methyl Group | α-Halogenation, Substitution | Thiol-containing heterocycle | Enzyme Inhibition |
This modular approach allows for the systematic exploration of structure-activity relationships and the development of multifunctional molecules tailored to specific therapeutic applications.
Radiochemistry Applications for Positron Emission Tomography (PET) Imaging Agent Research and Development
While no specific studies detailing the radiolabeling of this compound for Positron Emission Tomography (PET) have been reported in the surveyed literature, the indole scaffold itself is a highly privileged structure in the development of PET radiotracers. Indole-based molecules have been successfully developed for imaging various targets in the central nervous system and in oncology. nih.gov
The development of indole-based PET tracers is an active area of research for targets such as tau protein aggregates in neurodegenerative diseases, cannabinoid receptors (CB2R), and G-protein coupled receptor 44 (GPR44) involved in inflammation. mdpi.comnih.govresearchgate.netacs.org The general strategy often involves designing a high-affinity ligand for a target and then identifying a position on the molecule suitable for incorporating a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F) or carbon-11 (¹¹C).
For a molecule like this compound, several hypothetical radiolabeling strategies could be envisioned:
¹⁸F-Labeling: Fluorine-18 is often preferred due to its longer half-life (109.8 minutes), which allows for multi-step synthesis and distribution. An ¹⁸F label could be introduced by synthesizing an analogue of the target molecule that contains a suitable leaving group (e.g., nitro, tosylate, or a trialkylstannyl group) for nucleophilic substitution with [¹⁸F]fluoride. acs.org For instance, a fluoroethyl or fluoropropyl group could be attached to the indole nitrogen.
¹¹C-Labeling: Carbon-11 has a shorter half-life (20.4 minutes), requiring a rapid synthesis. The methyl ester or the acetyl group of the target compound are ideal locations for introducing a [¹¹C]methyl group using [¹¹C]methyl iodide or [¹¹C]methyl triflate, which are common and highly reactive ¹¹C-methylating agents.
The indole scaffold's proven utility in PET tracer design suggests that derivatives of this compound could be valuable candidates for developing new imaging agents, provided a relevant biological target is identified. mdpi.comacs.org
The table below summarizes key radionuclides used in PET and potential labeling approaches for an indole-based scaffold.
| Radionuclide | Half-life (minutes) | Common Labeling Precursor | Potential Labeling Strategy for Indole Scaffold |
| Fluorine-18 (¹⁸F) | 109.8 | [¹⁸F]Fluoride | Nucleophilic substitution on an alkyl chain attached to the indole N-H or on an aromatic ring activated for substitution. |
| Carbon-11 (¹¹C) | 20.4 | [¹¹C]CH₃I or [¹¹C]CH₃OTf | N-, O-, or C-methylation; for example, at the methyl ester or indole nitrogen. |
| Nitrogen-13 (¹³N) | 9.97 | [¹³N]Ammonia | Generally used for simpler biological molecules; less common for complex drug-like scaffolds. |
| Oxygen-15 (¹⁵O) | 2.04 | [¹⁵O]O₂ | Primarily used for imaging blood flow and oxygen metabolism with molecules like [¹⁵O]H₂O. |
Future Directions and Emerging Research Avenues for Methyl 3 Acetyl 1h Indole 5 Carboxylate
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of indole (B1671886) derivatives is no exception. tandfonline.combenthamdirect.com Future research on methyl 3-acetyl-1H-indole-5-carboxylate will likely focus on the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.
Conventional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh conditions and generate significant waste. organic-chemistry.org Green alternatives are being actively explored, including microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields. tandfonline.comtandfonline.com The use of environmentally friendly solvents like ionic liquids or even water, along with the development of reusable nanocatalysts, are also promising areas of investigation. benthamdirect.comresearchgate.net Mechanochemical approaches, which involve solvent-free reactions in a ball mill, offer another eco-friendly alternative for indole synthesis. rsc.org
| Parameter | Conventional Methods (e.g., Fischer Indole Synthesis) | Green Synthetic Methodologies |
|---|---|---|
| Reaction Conditions | Often require high temperatures and harsh acidic or basic conditions. organic-chemistry.org | Milder reaction conditions, often at lower temperatures. benthamdirect.com |
| Solvents | Often rely on volatile and hazardous organic solvents. | Utilization of greener solvents like water, ionic liquids, or solvent-free conditions. researchgate.net |
| Catalysts | May use stoichiometric amounts of Lewis acids. nih.gov | Employ catalytic amounts of reusable catalysts, including nanocatalysts. benthamdirect.com |
| Energy Consumption | Can be energy-intensive due to prolonged reaction times and high temperatures. | Reduced energy consumption through methods like microwave irradiation. tandfonline.com |
| Waste Generation | Can generate significant amounts of chemical waste. | Minimized waste production in line with the principles of green chemistry. tandfonline.com |
Integration of Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Insight
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering novel transformations. The integration of advanced spectroscopic techniques for real-time reaction monitoring is a key future direction. rsc.org Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. acs.orgjascoinc.comigi-global.com
FlowNMR spectroscopy, in particular, is a powerful tool for non-invasive, real-time monitoring of chemical reactions under relevant conditions. rsc.org This can provide invaluable data for kinetic analysis and help elucidate complex reaction pathways in the synthesis of this compound and its derivatives. Mass spectrometry-based techniques are also being developed for real-time monitoring of organic synthesis, offering high selectivity and the ability to analyze complex reaction mixtures. acs.org
Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. researchgate.netijettjournal.org These computational tools can be applied to accelerate the design and discovery of novel analogs of this compound with enhanced biological activities and optimized physicochemical properties. nih.gov
Machine learning models can be trained on large datasets of known indole derivatives to predict their biological activities, toxicity, and pharmacokinetic profiles. nih.govfnasjournals.com This allows for the in-silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net Generative AI models can even design entirely new molecules with desired properties, opening up new avenues for lead optimization. acs.org
| Application Area | Specific AI/ML Technique | Potential Impact on this compound Research |
|---|---|---|
| Virtual Screening | Machine learning models (e.g., support vector machines, neural networks). acs.org | Rapidly identify potential drug candidates from large compound libraries. researchgate.net |
| De Novo Drug Design | Generative adversarial networks (GANs), autoencoders. acs.org | Design novel indole derivatives with optimized properties. |
| Prediction of Properties | Quantitative Structure-Activity Relationship (QSAR) models. | Predict biological activity, toxicity, and pharmacokinetic properties. nih.gov |
| Synthesis Planning | AI-powered retrosynthesis tools. | Propose efficient and novel synthetic routes. researchgate.net |
Exploration of Underexplored Reactivity and Transformative Pathways
While the core indole scaffold is well-studied, there remains significant potential for exploring the underexplored reactivity of functionalized indoles like this compound. Future research will likely focus on developing novel C-H functionalization strategies to selectively modify the indole ring at various positions, including the less accessible C4, C6, and C7 positions. rsc.orgnih.govacs.org
Transition-metal catalysis has emerged as a powerful tool for C-H activation, enabling the introduction of a wide range of functional groups. rsc.org Furthermore, exploring novel carbonylative approaches could lead to the synthesis of diverse indole derivatives. nih.gov The unique electronic properties conferred by the acetyl and carboxylate groups on this compound may also enable unique and previously unobserved chemical transformations.
Expanding the Scope of Biological Target Identification through Chemoproteomics
To fully understand the therapeutic potential of this compound and its future derivatives, it is crucial to identify their biological targets. Chemoproteomics is a powerful technology that enables the unbiased identification of protein targets of small molecules in a cellular context. mdpi.comnih.gov
This approach often involves the use of chemical probes derived from the parent molecule to "fish out" its binding partners from a complex protein mixture. drugdiscoverychemistry.com Subsequent analysis by mass spectrometry allows for the identification of these proteins. By applying chemoproteomic strategies, researchers can elucidate the mechanism of action of this compound, identify potential off-target effects, and discover novel therapeutic applications. researchgate.netrti.org This knowledge is invaluable for guiding the design of more potent and selective drug candidates.
Q & A
Basic: What are the standard synthetic routes for methyl 3-acetyl-1H-indole-5-carboxylate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves Friedel-Crafts acetylation of methyl 1H-indole-5-carboxylate or formylation followed by condensation. For example:
- Step 1: Start with methyl 1H-indole-5-carboxylate and introduce an acetyl group at position 3 using acetyl chloride/AlCl₃ under anhydrous conditions .
- Step 2: Optimize solvent choice (e.g., dichloromethane vs. DMF) and temperature (0–25°C) to minimize side reactions like over-acetylation. Yields range from 50–75% depending on stoichiometric control of the acetylating agent .
- Validation: Confirm regioselectivity via H NMR (acetyl peak at δ 2.6 ppm) and LC-MS to detect unreacted starting material .
Advanced: How can conflicting spectral data (NMR vs. X-ray crystallography) for this compound derivatives be resolved?
Answer:
Discrepancies often arise from dynamic effects (e.g., keto-enol tautomerism) or crystal packing distortions:
- NMR Analysis: Detect tautomeric forms by variable-temperature H NMR. For example, enol protons appear as broad peaks at δ 12–14 ppm in DMSO-d₆ .
- X-ray Crystallography: Compare bond lengths (C=O vs. C–O in acetyl group) to confirm dominant tautomer. Data from related indole esters (e.g., ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate) show acetyl C=O bonds at 1.21 Å, consistent with keto forms .
- Mitigation: Use DFT calculations (B3LYP/6-311+G(d,p)) to model tautomeric equilibria and correlate with experimental data .
Basic: What analytical techniques are critical for characterizing this compound purity?
Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (method: 70% acetonitrile/30% H₂O, 0.1% TFA) .
- Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ at m/z 232.1. Fragmentation peaks at m/z 190.0 (loss of acetyl) confirm structure .
- Elemental Analysis: Acceptable C/H/N deviations ≤0.3% from theoretical values (C: 62.33%, H: 4.80%, N: 5.66%) .
Advanced: How does the acetyl group at position 3 influence the compound’s reactivity in cross-coupling reactions?
Answer:
The acetyl group acts as an electron-withdrawing group, directing electrophilic substitution to position 4 or 6:
- Suzuki Coupling: Use Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (80°C) to introduce aryl groups at position 4. Yields drop if acetyl is unprotected due to coordination with Pd .
- Contradictions: In some cases, acetyl migration occurs under basic conditions. Monitor via TLC (hexane:EtOAc 3:1) and stabilize with trimethylsilyl chloride .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage: Keep at –20°C under argon; shelf life >2 years. Degradation products (e.g., hydrolyzed carboxylic acid) form at >5% after 6 months if exposed to humidity .
- Stability Tests: Perform accelerated aging (40°C/75% RH for 4 weeks) and compare HPLC profiles pre/post storage .
Advanced: How can computational methods predict the bioactivity of this compound derivatives?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes. The acetyl group’s orientation in the binding pocket correlates with inhibitory activity (IC₅₀ <10 µM in some analogs) .
- QSAR Models: Train models on indole carboxylate datasets (e.g., PubChem BioAssay AID 1492) to predict logP and solubility. Adjust acetyl substituents to optimize bioavailability .
Basic: What solvents and catalysts are optimal for esterification of 3-acetyl-1H-indole-5-carboxylic acid?
Answer:
- Esterification: Use SOCl₂/MeOH (2:1) at reflux (65°C, 4 h) for >90% conversion. Avoid DMAP, which promotes acetyl group hydrolysis .
- Alternative: Mitsunobu reaction (DIAD/PPh₃) with methanol, but costs are 3× higher .
Advanced: Why do some this compound analogs show unexpected fluorescence properties?
Answer:
- Mechanism: Extended conjugation from the acetyl group increases quantum yield (Φ = 0.42 in ethanol). Substituents at position 5 (e.g., trifluoromethoxy) red-shift emission to 450 nm .
- Contradictions: Electron-donating groups (e.g., –OCH₃) quench fluorescence; confirm via time-resolved spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
